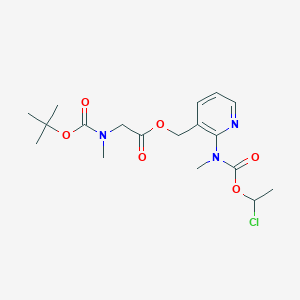
2,3-Dichlorobenzyl alcohol
Descripción general
Descripción
2,3-Dichlorobenzyl alcohol is also referred to as (2,3-dichlorophenyl)methanol . It is mildly antiseptic in nature . It is able to kill bacteria and viruses associated with mouth and throat infections .
Molecular Structure Analysis
The molecular formula of 2,3-Dichlorobenzyl alcohol is C7H6Cl2O . The structure can be represented as Cl2C6H3CH2OH .Physical And Chemical Properties Analysis
2,3-Dichlorobenzyl alcohol is a solid at 20 degrees Celsius . It has a molecular weight of 177.03 . It should be stored under inert gas as it is hygroscopic .Aplicaciones Científicas De Investigación
Antiviral Applications
2,3-Dichlorobenzyl alcohol has demonstrated effectiveness as a virucidal agent in in vitro studies, particularly when combined with amylmetacresol. This combination has shown to reduce viral load in viruses associated with the common cold. Clinical trials have also indicated that lozenges containing 2,3-Dichlorobenzyl alcohol can reduce throat soreness and provide relief from pain and difficulty in swallowing within minutes after administration .
Pharmaceutical Applications
As a mild antiseptic, 2,3-Dichlorobenzyl alcohol possesses broad-spectrum capabilities against bacteria and viruses linked to mouth and throat infections. It is recognized as an active ingredient in several over-the-counter (OTC) products and categorized as an anatomical therapeutic chemical by Health Canada .
Synthetic Chemistry Applications
2,3-Dichlorobenzyl alcohol is used in synthetic chemistry for the preparation of various compounds. For example, it may be used in the synthesis of glycosidic derivatives such as methyl [2,3-dichlorobenzyl 4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-5-(2-nitrophenylsulfonamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate .
Therapeutic Applications
The antiseptic properties of 2,3-Dichlorobenzyl alcohol extend to its use in throat lozenges which are designed to soothe throat infections. Its action is not limited to antiseptic effects but also contributes to the soothing sensation experienced by users .
Antimicrobial Applications
The combination of 2,3-Dichlorobenzyl alcohol with amylmetacresol offers wide-spectrum antiseptic properties against a range of bacteria, fungi, and viruses. This includes pathogens such as respiratory syncytial virus, cytomegalovirus, influenza, and coronaviruses like SARS-CoV-1 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBVTWXWZMRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281429 | |
| Record name | 2,3-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzyl alcohol | |
CAS RN |
38594-42-2 | |
| Record name | 2,3-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dichlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)


